Cas no 961-27-3 (2,7-Diacetylfluorene)

2,7-Diacetylfluorene structure
2,7-Diacetylfluorene structure
Product Name:2,7-Diacetylfluorene
CAS No:961-27-3
MF:C17H14O2
MW:250.291864871979
CID:811338
PubChem ID:87569241
Update Time:2024-10-25

2,7-Diacetylfluorene Chemical and Physical Properties

Names and Identifiers

    • 2,7-Diacetylfluorene
    • Ethanone,1,1'-(9H-fluorene-2,7-diyl)bis-
    • 1-(6-METHOXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOL-8-YL)ETHAN-1-ONE
    • 1-(7-ACETYL-(9H)-FLUOREN-2-YL)ETHAN-1-ONE
    • 1-(7-ACETYL-9H-FLUOREN-2-YL)ETHAN-1-ONE
    • 2,5-DIMETHYL-4-(MORPHOLINOMETHYL)-PHENOL HYDROCHLORIDE MONOHYDRATE
    • 1,1′-(9H-Fluorene-2,7-diyl)bis[ethanone] (ACI)
    • Fluorene, 2,7-diacetyl- (6CI, 7CI, 8CI)
    • 1-(7-Acetyl-9H-fluoren-2-yl)ethanone
    • 2,7-Diacetyl-9H-fluorene
    • NSC 137171
    • D90122
    • DB-020259
    • 961-27-3
    • 2.7-Diacetylfluoren
    • D2863
    • 9H-Fluoren-9-one,2,7-diacetyl-
    • CHEMBL1601470
    • NSC-137171
    • 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
    • MFCD00045332
    • 17918-17-1
    • 1,1'-(9H-Fluorene-2,7-diyl)bis[ethanone]; 2,7-Diacetyl-9H-fluorene; NSC 137171;
    • AKOS004908133
    • Q-101173
    • 2,7-DIACETYL FLUORENE
    • HMS547P15
    • J-503475
    • Maybridge1_002281
    • 2 7-diacetyl fluorene
    • SMR000184369
    • 1,1'-(9H-fluorene-2,7-diyl)diethanone
    • MLS000569597
    • 1,1'-(9H-Fluorene-2,7-diyl)bis(ethan-1-one)
    • Ethanone, 1,1'-(9H-fluorene-2,7-diyl)bis-
    • NSC137171
    • DTXSID30914661
    • AC-4884
    • PS-3140
    • HMS2533B16
    • 39665-89-9
    • Cambridge id 5107566
    • CS-0181799
    • SCHEMBL3399487
    • CCG-233797
    • MDL: MFCD00045332
    • Inchi: 1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3
    • InChI Key: RIRYGERFWHUZBT-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C=C2C(C3C(C2)=CC(C(C)=O)=CC=3)=CC=1

Computed Properties

  • Exact Mass: 250.09900
  • Monoisotopic Mass: 250.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 3.1
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.183
  • Melting Point: 173 °C
  • Boiling Point: 459.6±38.0 °C at 760 mmHg
  • Flash Point: 171.0±23.8 °C
  • PSA: 34.14000
  • LogP: 3.66300
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

2,7-Diacetylfluorene Security Information

2,7-Diacetylfluorene Pricemore >>

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2,7-Diacetylfluorene Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: 1,2-Dichloroethane ;  40 min, rt; 40 min, rt; 23 h, reflux
Reference
Alkyl-substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes, weakening of intermolecular interactions and additive-assisted crystallization
Sonina, Alina A.; Becker, Christina S.; Kuimov, Anatoly D.; Shundrina, Inna K.; Komarov, Vladislav Yu.; et al, CrystEngComm, 2021, 23(14), 2654-2664

Production Method 2

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  rt; 30 min, rt
1.2 Solvents: 1,2-Dichloroethane ;  5 h, 0 °C
Reference
Design of a MOF based on octa-nuclear zinc clusters realizing both thermal stability and structural flexibility
Ma, Yunsheng; Tang, Xiaoyan; Chen, Ming; Mishima, Akio; Li, Liangchun; et al, Chemical Communications (Cambridge, 2022, 58(8), 1139-1142

Production Method 3

Reaction Conditions
Reference
Benzo[c]fluorenones. IV. Elucidation of the position of the succinoyl group introduced in 2,7-diethylfluorene and the conversion of this compound into 1,2,3,4-tetrahydro-5,9-diethylbenzo[c]fluorene
Gindy, Munir; Eskander, Emile, Journal fuer Praktische Chemie (Leipzig), 1972, 314(5-6), 673-81

Production Method 4

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: 1,2-Dichloroethane ;  5 min, rt; 1 h, rt; rt → reflux; 23 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene
Titinchi, Salam J. J.; Kamounah, Fadhil S.; Abbo, Hanna S.; Hammerich, Ole, ARKIVOC (Gainesville, 2008, (13), 91-105

Production Method 5

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
The influence of alkoxy chain length on the ferroelectric properties of chiral fluorenol liquid crystals
Roberts, Jeffrey C.; Hudson, Zachary M.; Lemieux, Robert P., Journal of Materials Chemistry, 2008, 18(28), 3361-3365

Production Method 6

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Tetrachloroethylene ;  0 °C; 0 °C → 25 °C
1.2 Solvents: Tetrachloroethylene ;  25 °C; 1.5 h, reflux; reflux → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, cooled
Reference
Diphenoquinones Redux
Neron, Sebastien; Morency, Mathieu; Chen, Liguo; Maris, Thierry ; Rochefort, Dominic ; et al, Journal of Organic Chemistry, 2022, 87(12), 7673-7695

Production Method 7

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: 1,2-Dichloroethane
Reference
Electron-Transport Properties and Use in Organic Light-Emitting Diodes of a Bis(dioxaborine)fluorene Derivative
Domercq, Benoit; Grasso, Cara; Maldonado, Jose-Luis; Halik, Marcus; Barlow, Stephen; et al, Journal of Physical Chemistry B, 2004, 108(25), 8647-8651

Production Method 8

Reaction Conditions
Reference
Bisphenyl compounds and antiviral agents containing them
, Japan, , ,

Production Method 9

Reaction Conditions
Reference
Cyclic carbonyl compounds
, United States, , ,

Production Method 10

Reaction Conditions
Reference
Clemmensen reduction of 2-acetylfluorene. Pathways for the formation of 2,3-di(2-fluorenyl)butane and its homologues
Minabe, Masahiro; Yoshida, Masaaki; Fujimoto, Minoru; Suzuki, Kazuo, Journal of Organic Chemistry, 1976, 41(11), 1935-8

Production Method 11

Reaction Conditions
Reference
Tricyclic compounds
, Federal Republic of Germany, , ,

Production Method 12

Reaction Conditions
Reference
Chemical carcinogenesis; syntheses of 2,7-bis-(acetamido)fluorenes with increased molecular thickness by 9-substitution
Fishel, Derry L.; Kletecka, George; Muralidhara, R., Ohio Journal of Science, 1970, 70(6), 371-8

2,7-Diacetylfluorene Raw materials

2,7-Diacetylfluorene Preparation Products

2,7-Diacetylfluorene Related Literature

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